REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:3]=1[CH2:4][NH:5][C:6]1[C:14]2[NH:13][C:12]([CH3:15])=[N:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.CI.[C:23](=O)([O-])[O-].[K+].[K+].C(Cl)Cl.CO>C(#N)C>[CH3:1][C:2]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:3]=1[CH2:4][NH:5][C:6]1[C:14]2[N:13]=[C:12]([CH3:15])[N:11]([CH3:23])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:2.3.4,5.6|
|
Name
|
4-(2,6-dimethylbenzylamino)-2-methylbenzimidazole
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CNC2=CC=CC=3N=C(NC32)C)C(=CC=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
methylene chloride methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
WASH
|
Details
|
was washed with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Vacuum evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave an oily residue which
|
Type
|
CUSTOM
|
Details
|
Crystallization from acetonitrile
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CNC2=CC=CC=3N(C(=NC32)C)C)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.018 g | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 8.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |